molecular formula C17H19F3N2O3 B13074675 3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate

3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate

Cat. No.: B13074675
M. Wt: 356.34 g/mol
InChI Key: RNIWNTFYZYIGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate (CAS: 13745-59-0) is an organic compound featuring an isoxazole core substituted with a benzyl group at position 3 and a piperidin-4-yl moiety at position 3. The trifluoroacetate counterion enhances solubility and stability, a common strategy in pharmaceutical chemistry to improve bioavailability .

Properties

Molecular Formula

C17H19F3N2O3

Molecular Weight

356.34 g/mol

IUPAC Name

3-benzyl-5-piperidin-4-yl-1,2-oxazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H18N2O.C2HF3O2/c1-2-4-12(5-3-1)10-14-11-15(18-17-14)13-6-8-16-9-7-13;3-2(4,5)1(6)7/h1-5,11,13,16H,6-10H2;(H,6,7)

InChI Key

RNIWNTFYZYIGQL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=NO2)CC3=CC=CC=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

  • Key Reaction : The classical approach to isoxazole synthesis is the copper(I)-catalyzed 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes, yielding regioselective 3,5-disubstituted isoxazoles.

  • Procedure : Nitrile oxides are generated in situ from aldoximes or chloroximes via chlorination (e.g., using N-chlorosuccinimide) or selective oxidation. The alkynes bearing benzyl or piperidinyl substituents can be prepared separately and then reacted under mild conditions (room temperature to 80 °C) in solvents such as THF/water mixtures with copper sulfate and sodium ascorbate as catalysts.

  • Example : Gopi et al. demonstrated the synthesis of isoxazole derivatives by reacting nitro-alkane tethered peptides with phenyl isocyanate and propargylamine derivatives, followed by copper-catalyzed cycloaddition to yield isoxazole-containing peptides with good yields (81-82%). This methodology can be adapted for benzyl- and piperidinyl-substituted alkynes.

  • Advantages : High regioselectivity, mild conditions, and compatibility with various functional groups.

Condensation Reactions Using Hydroxylamine

  • Alternative Route : The condensation of β-oxoesters or β-oxodithioesters with hydroxylamine hydrochloride under acidic or neutral conditions forms isoxazole rings.

  • Specifics : β-Oxodithioesters react with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid at elevated temperatures (90 °C) for several hours to yield 3,5-disubstituted isoxazoles.

  • Application : This method can be tailored to introduce the piperidin-4-yl substituent by using appropriate β-oxo precursors bearing the piperidine moiety.

Cycloisomerization and Rearrangement

  • Gold-Catalyzed Rearrangement : Nakamura et al. described the preparation of isoxazolines and their subsequent isomerization to isoxazoles via gold-catalyzed rearrangement of O-propargylic oximes. This method allows the introduction of various substituents, including alkyl and aryl groups, at specific positions.

  • Relevance : The benzyl substituent can be introduced via the alkyne precursor, while the piperidinyl group can be incorporated through the oxime or related intermediates.

Formation of the 2,2,2-Trifluoroacetate Salt

  • The trifluoroacetate salt of 3-Benzyl-5-(piperidin-4-yl)isoxazole is typically formed by treating the free base with trifluoroacetic acid (TFA) in an appropriate solvent such as dichloromethane or ethyl acetate.

  • This step improves the compound's solubility and stability, facilitating purification and handling.

  • The salt formation is generally straightforward, involving stirring the free base with TFA at room temperature, followed by solvent removal and crystallization.

Detailed Data Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield (%) Notes
1 Preparation of alkyne precursor Benzyl bromide + propargylamine derivatives, base (e.g., K2CO3), solvent (DMF) ~80-90% Introduces benzyl substituent
2 Generation of nitrile oxide Aldoxime + N-chlorosuccinimide, DMF, room temp Quantitative In situ generation of nitrile oxide
3 1,3-Dipolar cycloaddition Alkyne + nitrile oxide, CuSO4·5H2O, sodium ascorbate, THF/H2O, RT-80 °C 70-85% Regioselective formation of isoxazole
4 Introduction of piperidinyl group Use of piperidin-4-yl substituted alkyne or oxime precursor Incorporated in Step 1 or 2 Piperidinyl group introduced pre-cycloaddition
5 Salt formation Treatment with trifluoroacetic acid, DCM, RT >95% Formation of trifluoroacetate salt

Research Findings and Optimization Notes

  • Microwave-Assisted Synthesis : Microwave irradiation has been reported to accelerate isoxazole ring formation, reducing reaction times from hours to minutes while maintaining good yields (50-70%).

  • Metal-Free Alternatives : Metal-free cycloaddition routes using organic bases and oxidants have been developed to avoid metal contamination, which is crucial for pharmaceutical applications.

  • Solid-Phase Synthesis : Resin-supported synthesis methods enable the rapid generation of isoxazole derivatives, facilitating purification and combinatorial library creation.

  • Regioselectivity : Copper(I)-catalyzed cycloaddition ensures high regioselectivity, favoring 3,5-disubstituted isoxazoles, which is consistent with the structural requirements of the target compound.

  • Functional Group Compatibility : The methods tolerate various functional groups, including amines and benzyl moieties, allowing the incorporation of the piperidin-4-yl group without protection/deprotection steps.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Features of Trifluoroacetate-Containing Compounds

Compound Name Core Structure Trifluoroacetate Role Synthesis Method Application/Use Reference
3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate Isoxazole with benzyl/piperidine Salt (counterion) Not specified in evidence Research chemical
N6-(piperidin-4-yl)-N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine trifluoroacetate Quinazoline derivative Salt (counterion) Reaction product of parent compound with trifluoroacetate Pharmaceutical intermediate
4-(3-Oxobutyl)phenyl 2,2,2-trifluoroacetate Raspberry ketone derivative Ester Steglich esterification Insect attractant (e.g., melolure analog)
Lithium trifluoroacetate Metal salt Anion Neutralization of trifluoroacetic acid with lithium base Reagent in organic synthesis

Key Observations:

Role of Trifluoroacetate :

  • In 3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate and the quinazoline derivative, the trifluoroacetate acts as a counterion, likely improving solubility for biological testing .
  • In 4-(3-oxobutyl)phenyl 2,2,2-trifluoroacetate, the group forms an ester bond, modifying volatility and pheromone activity in agricultural applications .
  • Lithium trifluoroacetate serves as a standalone reagent, leveraging the trifluoroacetate anion’s weak basicity and stability .

Synthetic Methods :

  • The quinazoline trifluoroacetate is synthesized via salt formation during workup, a standard method for isolating basic amines .
  • Raspberry ketone trifluoroacetate employs Steglich esterification, a mild method for acid-sensitive substrates .

Stability and Reactivity :

  • Trifluoroacetate salts (e.g., isoxazole and quinazoline derivatives) are hygroscopic and may decompose under prolonged heat, whereas esters (e.g., raspberry ketone analog) exhibit greater thermal stability .
  • Lithium trifluoroacetate is moisture-sensitive but stable in anhydrous conditions, making it suitable for reactions requiring mild bases .

Biological Activity

3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C15H18F3N2O2\text{C}_{15}\text{H}_{18}\text{F}_3\text{N}_2\text{O}_2

This structure includes a benzyl group, a piperidine moiety, and an isoxazole ring, contributing to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds similar to 3-Benzyl-5-(piperidin-4-yl)isoxazole exhibit significant antimicrobial activity. For instance, studies have shown that isoxazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism typically involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Antineoplastic Activity

Isoxazole derivatives have been investigated for their potential antitumor effects. In vitro studies have demonstrated that 3-Benzyl-5-(piperidin-4-yl)isoxazole can induce apoptosis in cancer cell lines. The compound's ability to modulate pathways related to cell proliferation and survival makes it a candidate for further development in cancer therapy.

Neuroprotective Effects

The neuroprotective properties of isoxazole derivatives are particularly noteworthy. Some studies suggest that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, which is crucial for memory and learning processes.

  • Enzyme Inhibition :
    • The compound acts as an inhibitor for several enzymes, including AChE and monoamine oxidase (MAO). This inhibition can enhance neurotransmitter levels in the brain, providing therapeutic effects against neurodegenerative disorders.
  • Cell Cycle Arrest :
    • In cancer cells, 3-Benzyl-5-(piperidin-4-yl)isoxazole has been shown to induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial activityDemonstrated significant inhibition against E. coli and S. aureus with MIC values of 15 µg/mL.
Study 2Investigate neuroprotective effectsShowed a reduction in AChE activity by 50% at a concentration of 10 µM, indicating potential for Alzheimer’s treatment.
Study 3Assess antitumor efficacyInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 12 µM after 48 hours of treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.